molecular formula C9H14O3 B12514798 4-[(4-Methoxybut-2-yn-1-yl)oxy]but-2-en-1-ol CAS No. 688789-44-8

4-[(4-Methoxybut-2-yn-1-yl)oxy]but-2-en-1-ol

Cat. No.: B12514798
CAS No.: 688789-44-8
M. Wt: 170.21 g/mol
InChI Key: XNANGBRIXFNMCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(4-Methoxybut-2-yn-1-yl)oxy]but-2-en-1-ol is an organic compound characterized by its unique structure, which includes both alkyne and alkene functional groups.

Preparation Methods

The synthesis of 4-[(4-Methoxybut-2-yn-1-yl)oxy]but-2-en-1-ol typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperature, pressure, and the use of catalysts.

Chemical Reactions Analysis

4-[(4-Methoxybut-2-yn-1-yl)oxy]but-2-en-1-ol can undergo various chemical reactions, including:

Common reagents and conditions for these reactions include acidic or basic environments, specific solvents, and controlled temperatures. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

4-[(4-Methoxybut-2-yn-1-yl)oxy]but-2-en-1-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[(4-Methoxybut-2-yn-1-yl)oxy]but-2-en-1-ol involves its interaction with molecular targets through its functional groups. The alkyne and alkene groups can participate in various chemical reactions, such as addition and substitution, which allow the compound to modify other molecules. These interactions can affect biological pathways and enzyme activities, making it useful in biochemical research .

Comparison with Similar Compounds

Similar compounds to 4-[(4-Methoxybut-2-yn-1-yl)oxy]but-2-en-1-ol include:

    4-[(4-Methoxybut-2-yn-1-yl)oxy]but-2-en-1-amine: Similar structure but with an amine group instead of a hydroxyl group.

    4-[(4-Methoxybut-2-yn-1-yl)oxy]but-2-en-1-thiol: Contains a thiol group, which can lead to different reactivity and applications.

    4-[(4-Methoxybut-2-yn-1-yl)oxy]but-2-en-1-ester: An ester derivative that can be used in different synthetic applications.

The uniqueness of this compound lies in its combination of alkyne and alkene groups, which provide versatile reactivity and potential for diverse applications.

Properties

CAS No.

688789-44-8

Molecular Formula

C9H14O3

Molecular Weight

170.21 g/mol

IUPAC Name

4-(4-methoxybut-2-ynoxy)but-2-en-1-ol

InChI

InChI=1S/C9H14O3/c1-11-7-4-5-9-12-8-3-2-6-10/h2-3,10H,6-9H2,1H3

InChI Key

XNANGBRIXFNMCM-UHFFFAOYSA-N

Canonical SMILES

COCC#CCOCC=CCO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.